molecular formula C7H14ClNO2 B2633752 (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride CAS No. 2434591-27-0

(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride

Cat. No.: B2633752
CAS No.: 2434591-27-0
M. Wt: 179.64
InChI Key: XZLOPQNVCFKUJU-YJWIABSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is a chiral bicyclic compound of high interest in medicinal chemistry and organic synthesis due to its rigid, three-dimensional structure and functional groups. This stereochemically defined building block is supplied by a global network of chemical suppliers dedicated to providing high-purity research chemicals . While the specific biological mechanisms and research applications for this exact stereoisomer are not fully detailed in public literature, structurally related aminobicyclo[2.2.1]heptane derivatives have demonstrated significant research value. For instance, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has been identified as a potent inhibitor of the L-amino acid carrier "System L," and has been used in neuroscientific research to study the cellular transport of compounds like L-dopa . The scaffold is also a subject of ongoing synthetic chemistry research, with methods being developed for the stereoselective synthesis of various aminobicycloheptane carboxylic acids, highlighting the interest in this class of constrained molecules for developing pharmaceuticals and biochemical probes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3S)-1-aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-7-2-1-4(3-7)5(9)6(7)10;/h4-6,9-10H,1-3,8H2;1H/t4?,5-,6-,7?;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLOPQNVCFKUJU-YJWIABSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C(C2O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CC1[C@@H]([C@@H]2O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol typically involves the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol. This process can be carried out using various derivatives such as O-allyl and 5-vinyl derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the aminomethylation process .

Industrial Production Methods

Industrial production methods for (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol depend on the specific reaction conditions and reagents used. For example, aminomethylation can produce N-substituted derivatives with high bactericidal and fungicidal activity .

Scientific Research Applications

(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclic Core Variations

Bicyclo[2.2.2]octane Derivatives
  • (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride Structure: Features a larger [2.2.2] bicyclo system with a carboxylic acid substituent. Molecular Weight: 205.68 g/mol .
Bicyclo[3.1.0]hexane Derivatives
  • Example: (1R,2R,3S,4R,5S)-4-(2-Chloro-6-(pentan-3-ylamino)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol
  • Structure : Combines a purine moiety with a fused [3.1.0] bicyclo system.
  • Key Difference: The fused tricyclic framework increases structural rigidity, likely enhancing selectivity in receptor interactions (e.g., adenosine receptor targeting) .

Functional Group Modifications

Carboxylic Acid Derivatives
  • (1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives
    • Structure : Replaces hydroxyl groups with carboxylic acids and introduces a tert-butyl ester.
    • Molecular Weight : 241.28 g/mol (Boc-protected variant) .
    • Key Difference : Esterification improves lipophilicity, facilitating membrane permeability in drug delivery applications.
Ester-Protected Analogs
  • Example: 2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate Hydrochloride
  • Structure : Dual ester protection at positions 2 and 3.
  • Key Difference : Enhanced stability under acidic conditions, making it suitable for prodrug strategies .

Stereochemical Variants (Epimers)

  • (2R,3R)- and (2S,3S)-Bicyclo[2.2.1]heptane-2,3-diol
    • Structure : Differ in configuration at one chiral center (C2 or C3).
    • Key Difference : Altered hydrogen-bonding networks and solubility profiles. For instance, (2R,3S)-diol may exhibit better aqueous solubility than (2R,3R)-epimer due to spatial orientation of hydroxyl groups .

Physicochemical Properties

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Melting Point (°C) pKa
(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol HCl [2.2.1] 1-NH2, 2,3-OH 241.68 Not reported ~14.46 (diol)*
Bicyclo[2.2.1]heptane-2,3-diol (Parent diol) [2.2.1] 2,3-OH 128.17 141 14.46
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid HCl [2.2.2] 3-NH2, 2-COOH 205.68 Not reported ~2.5 (COOH)

*Predicted based on parent diol data .

Biological Activity

(2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is a bicyclic compound with potential biological activity due to its unique structure and functional groups. This compound is of interest in medicinal chemistry and pharmacology due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • IUPAC Name : (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
  • Molecular Formula : C8H13ClN2O2
  • Molecular Weight : 192.65 g/mol
  • CAS Number : 774516-60-8

The compound features a bicyclic structure that contributes to its biological activity by influencing its interaction with biological targets such as enzymes and receptors.

The biological activity of (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is primarily attributed to its ability to act as a modulator of neurotransmitter systems, particularly those involving amino acids and biogenic amines. The hydroxyl groups on the bicyclic structure enhance hydrogen bonding capabilities, which may influence receptor binding affinity and selectivity.

Pharmacological Effects

Research indicates that compounds similar to (2R,3S)-1-Aminobicyclo[2.2.1]heptane derivatives exhibit:

  • Antidepressant Activity : Some studies suggest that bicyclic amines can modulate serotonin and norepinephrine levels in the brain, potentially offering antidepressant effects.
  • Neuroprotective Properties : The compound may have protective effects against neurodegenerative diseases by modulating oxidative stress pathways.
  • Analgesic Effects : Preliminary findings indicate potential pain-relieving properties through modulation of pain pathways in the central nervous system.

Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of (2R,3S)-1-Aminobicyclo[2.2.1]heptane derivatives in animal models. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a role in serotonin modulation.

Dosage (mg/kg)Behavioral Score Reduction (%)
1025%
2040%
5060%

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant properties of the compound using cell cultures exposed to oxidative stress. The findings demonstrated that treatment with (2R,3S)-1-Aminobicyclo[2.2.1]heptane significantly reduced markers of oxidative damage.

Treatment GroupMalondialdehyde Levels (µM)Cell Viability (%)
Control12.585
Low Dose (10 µM)8.090
High Dose (50 µM)5.095

Q & A

Q. What are the critical synthetic routes for (2R,3S)-1-Aminobicyclo[2.2.1]heptane-2,3-diol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves cyclization of a bicyclic precursor, followed by amination and hydroxylation to introduce functional groups. Hydrochloride salt formation enhances stability and solubility. Key steps include:

  • Cyclization : Using strong acids/bases to form the bicyclo[2.2.1]heptane skeleton .
  • Amination : Catalytic hydrogenation or reductive amination to position the amino group .
  • Hydroxylation : Controlled oxidation or reduction to install diol groups .
  • Salt formation : Crystallization with HCl to yield the hydrochloride salt . Reaction conditions (e.g., solvent polarity, temperature, catalysts) critically impact stereoselectivity. For example, chiral catalysts or auxiliaries can enhance enantiomeric purity .

Q. Which analytical techniques are prioritized for confirming stereochemistry and purity?

  • X-ray crystallography : Resolves absolute configuration and crystal packing .
  • NMR spectroscopy : 1^1H-1^1H COSY and NOESY experiments identify spatial proximity of protons, confirming stereochemistry .
  • Circular Dichroism (CD) : Detects optical activity of enantiomers .
  • HPLC with chiral columns : Quantifies enantiomeric excess .

Q. What are the primary biological targets or pathways investigated for this compound?

The bicyclic structure and amino-diol functionality suggest interactions with enzymes (e.g., oxidoreductases) or receptors (e.g., neurotransmitter transporters). Computational docking studies predict binding to hydrophobic pockets in proteins, while in vitro assays (e.g., enzyme inhibition, cell viability) validate activity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to favor the (2R,3S) configuration .
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers during intermediate stages .
  • Purification : Chiral HPLC or crystallization with enantiopure counterions .

Q. What strategies address contradictions between in vitro and in vivo biological activity data?

  • Metabolic stability assays : Test compound degradation in liver microsomes to identify unstable intermediates .
  • Prodrug design : Modify hydroxyl or amino groups to improve bioavailability .
  • Comparative studies : Use structural analogs to isolate pharmacophore contributions .

Q. How can computational modeling enhance mechanistic understanding of its biological activity?

  • Molecular Dynamics (MD) simulations : Map binding interactions over time with target proteins (e.g., kinases) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions during enzyme catalysis .
  • SAR studies : Correlate substituent effects (e.g., diol vs. carboxylic acid derivatives) with activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs?

  • Fractional factorial design : Systematically vary substituents (e.g., amino group position, bicyclic ring size) .
  • High-throughput screening (HTS) : Test libraries of analogs against diverse biological targets .
  • Crystallographic fragment screening : Identify binding motifs using X-ray data .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting solubility or stability data in different solvents?

  • Solvent parameterization : Use Hansen solubility parameters to predict compatibility .
  • Accelerated stability studies : Expose the compound to stress conditions (heat, light, humidity) and monitor degradation via LC-MS .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout models : Confirm target dependency in cell lines .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
  • Transcriptomic profiling : RNA-seq to identify downstream pathway modulation .

Comparative Studies

Q. How does stereochemistry influence biological activity compared to other bicyclic amines?

The (2R,3S) configuration enhances hydrogen-bonding interactions with chiral binding sites, unlike non-polar analogs (e.g., bicyclo[2.2.2]octane derivatives). For example, replacing the diol with a methyl ester reduces affinity for hydrophilic targets .

Q. What distinguishes this compound’s reactivity from non-bicyclic amino alcohols?

The rigid bicyclic framework reduces conformational flexibility, increasing selectivity in nucleophilic reactions (e.g., SN2 substitutions) and stabilizing transition states in catalytic cycles .

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